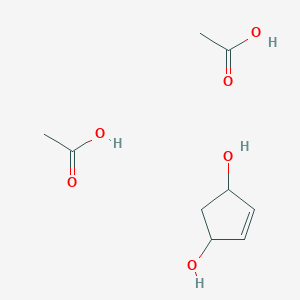
Acetic acid;cyclopent-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;cyclopent-4-ene-1,3-diol is an organic compound that features a cyclopentene ring with two hydroxyl groups at positions 1 and 3, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the known methods for synthesizing cyclopent-4-ene-1,3-diol involves the epoxidation of cyclopentadiene using peracids or peroxides, followed by a copper (I)-catalyzed rearrangement . Another method includes the selective cis-1,2-reduction of 4-hydroxycyclopent-2-enone using a hydroboron reagent in the presence of a trivalent rare earth metal compound .
Industrial Production Methods
Industrial production of cyclopent-4-ene-1,3-diol often involves the use of large-scale epoxidation processes followed by catalytic rearrangement. The use of palladium (0)-catalyzed rearrangement is also common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Hydroboron reagents, palladium catalysts.
Substitution: Various acids and bases depending on the desired substitution.
Major Products Formed
Oxidation: Vicinal diols, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Functionalized cyclopentene derivatives.
Scientific Research Applications
Cyclopent-4-ene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a concerted reaction with electrophilic oxygen atoms, leading to the formation of cyclic intermediates and diols . The specific pathways and targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Cyclopent-4-ene-1,3-diol can be compared with other similar compounds such as:
Cyclopentane-1,3-diol: Lacks the double bond present in cyclopent-4-ene-1,3-diol, leading to different reactivity and applications.
Cyclopent-2-ene-1,4-diol: Has hydroxyl groups at different positions, resulting in distinct chemical properties and uses.
Cyclopentane-1,2-diol: Another diol with different hydroxyl group positions, affecting its chemical behavior and applications.
Cyclopent-4-ene-1,3-diol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
60389-71-1 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
acetic acid;cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
InChI Key |
JJEHYSMYFIUVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(C=CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
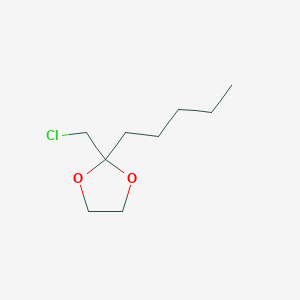

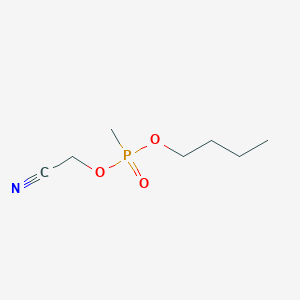
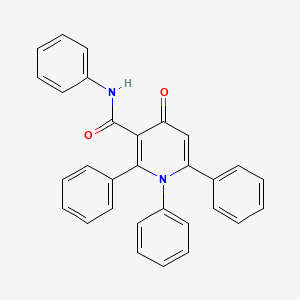
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
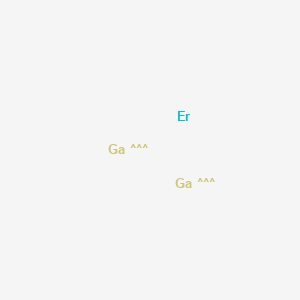
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
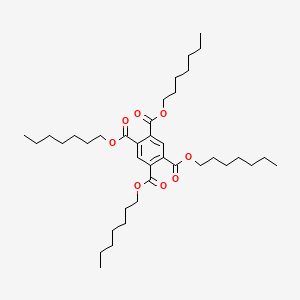
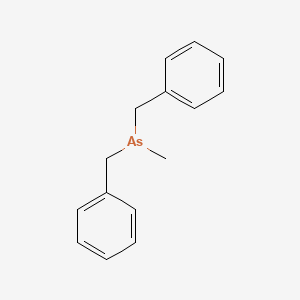
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
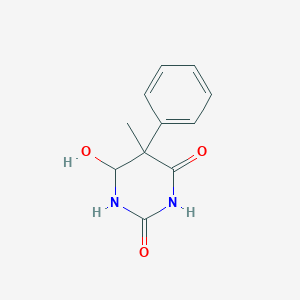
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
